Cas no 1018650-35-5 (N-(3-aminopropyl)-3-fluoro-N-methylaniline)

N-(3-aminopropyl)-3-fluoro-N-methylaniline is a fluorinated aromatic amine derivative with a propylamine linker, offering versatile reactivity for organic synthesis and pharmaceutical applications. Its structure combines an electron-rich aniline core with a fluorine substituent, enhancing its utility in cross-coupling reactions and as a building block for bioactive molecules. The tertiary amine and primary amine functionalities provide dual reactivity for further derivatization, while the fluorine atom can influence electronic properties and metabolic stability in drug design. This compound is particularly valuable in medicinal chemistry for the development of fluorinated analogs and as an intermediate in agrochemical or material science research. High purity grades ensure consistent performance in synthetic workflows.
N-(3-aminopropyl)-3-fluoro-N-methylaniline structure
1018650-35-5 structure
Product Name:N-(3-aminopropyl)-3-fluoro-N-methylaniline
CAS No:1018650-35-5
MF:C10H15FN2
MW:182.237905740738
CID:4567639
Update Time:2025-06-11

N-(3-aminopropyl)-3-fluoro-N-methylaniline Chemical and Physical Properties

Names and Identifiers

    • N-(3-fluorophenyl)-N-methyl-propane-1,3-diamine
    • 1,3-Propanediamine, N1-(3-fluorophenyl)-N1-methyl-
    • N-(3-aminopropyl)-3-fluoro-N-methylaniline
    • Inchi: 1S/C10H15FN2/c1-13(7-3-6-12)10-5-2-4-9(11)8-10/h2,4-5,8H,3,6-7,12H2,1H3
    • InChI Key: NTMBCZNLOZGZSK-UHFFFAOYSA-N
    • SMILES: C(N(C1=CC=CC(F)=C1)C)CCN

Computed Properties

  • Exact Mass: 182.121927g/mol
  • Monoisotopic Mass: 182.121927g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 182.24g/mol
  • XLogP3: 1.6
  • Topological Polar Surface Area: 29.3Ų

N-(3-aminopropyl)-3-fluoro-N-methylaniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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$ 50.00 2022-06-07
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N-(3-aminopropyl)-3-fluoro-N-methylaniline Related Literature

Additional information on N-(3-aminopropyl)-3-fluoro-N-methylaniline

Comprehensive Overview of N-(3-aminopropyl)-3-fluoro-N-methylaniline (CAS No. 1018650-35-5): Properties, Applications, and Industry Insights

N-(3-aminopropyl)-3-fluoro-N-methylaniline (CAS No. 1018650-35-5) is a fluorinated aromatic amine derivative with a unique molecular structure that combines an aminopropyl side chain and a fluoro-substituted benzene ring. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a versatile building block for drug discovery and specialty chemical synthesis. The presence of both fluorine and amine functional groups makes it particularly valuable for designing bioactive molecules with enhanced metabolic stability and target affinity.

Recent studies highlight the growing demand for fluorinated compounds like N-(3-aminopropyl)-3-fluoro-N-methylaniline in medicinal chemistry. Fluorine incorporation often improves pharmacokinetic properties, a trend reflected in the 35% of FDA-approved drugs containing fluorine atoms. Researchers frequently search for "fluorine in drug design" or "CAS 1018650-35-5 applications," underscoring the compound's relevance in developing kinase inhibitors and GPCR-targeted therapies. Its methylaniline core also makes it a candidate for fluorescent probes, addressing the rising interest in "small-molecule imaging agents."

The synthetic versatility of 1018650-35-5 enables modifications at both the primary amine and aromatic positions, allowing derivatization into libraries for high-throughput screening. Industry reports note its utility in creating covalent inhibitors, a hot topic in oncology research. Environmental considerations are also addressed through its potential use in "green chemistry" workflows, as the fluoroaniline moiety can reduce metabolic degradation in crop protection agents.

Analytical characterization of N-(3-aminopropyl)-3-fluoro-N-methylaniline typically involves LC-MS and 19F NMR, with purity standards exceeding 98% for research applications. Safety data sheets emphasize standard organic compound handling, while patent literature reveals its incorporation in "targeted protein degradation" platforms like PROTACs. These aspects align with frequent searches for "fluorinated linker chemistry" and "amine-protecting groups," demonstrating its cross-disciplinary utility.

Market analysis indicates steady growth for 1018650-35-5 suppliers, driven by academic and industrial demand. The compound's role in "fragment-based drug discovery" (FBDD) is particularly noteworthy, as its 3-fluorophenyl group serves as a hydrogen bond acceptor in molecular interactions. Technical discussions often focus on its solubility profile (DMSO >50 mg/mL) and stability under inert atmospheres, critical for storage conditions.

Future applications may expand into materials science, where its aromatic amine functionality could contribute to conductive polymers or OLED intermediates. Current research explores its use in "bioorthogonal chemistry" for labeling biomolecules, responding to the surge in "click chemistry reagents" searches. With rigorous quality control protocols, CAS 1018650-35-5 maintains its position as a valuable tool for innovation across multiple scientific domains.

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